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Introduction
ERthermAC is a fluorescent probe specifically designed for monitoring temperature changes

within the endoplasmic reticulum (ER) of living cells.[1][2] Its fluorescence intensity is inversely

correlated with temperature, making it a valuable tool for studying cellular thermogenesis,

particularly in adipocytes.[3][4] This document provides a detailed guide for utilizing

ERthermAC in cultured adipocytes, covering experimental protocols, data analysis, and

interpretation. ERthermAC is a photostable, small-molecule dye with excellent cellular uptake

and low cytotoxicity, making it highly suitable for live-cell imaging.[5][6]

Mechanism of Action
ERthermAC is a BODIPY-based dye that localizes to the endoplasmic reticulum.[5][6] An

increase in the local temperature within the ER leads to a decrease in the fluorescence

intensity of the probe.[3] This relationship allows for the qualitative and quantitative assessment

of thermogenic activity in response to various stimuli. The dye's fluorescence can be measured

using standard fluorescence microscopy or a microplate reader.

Key Applications in Adipocyte Research
Screening for Thermogenic Compounds: ERthermAC can be used in high-throughput

screening assays to identify drugs or small molecules that induce or enhance thermogenesis
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in adipocytes.

Investigating Thermogenic Pathways: The probe allows for the real-time monitoring of

temperature changes in response to specific agonists or antagonists of signaling pathways

involved in thermogenesis, such as the beta-adrenergic pathway.[2]

Single-Cell Analysis: ERthermAC enables the study of thermogenic heterogeneity within a

population of adipocytes, providing insights into the dynamics of cellular responses.[1][2]

Data Presentation
Quantitative Data Summary

Parameter Value Cell Type Reference

Temperature

Sensitivity

18.1 °C to 35.0 °C -1.07%/°C
Fixed WT-1 brown

adipocytes
[2][3]

35.7 °C to 42.8 °C -4.76%/°C
Fixed WT-1 brown

adipocytes
[2][3]

Stimulation Response

Isoproterenol-induced

temperature increase
from 25 °C to 42 °C

WT-1 brown

adipocytes
[7]

Ionomycin-induced

ER temperature

elevation

1.7 ± 0.4 °C Not specified [7]

Fluorescence

Properties

Excitation Wavelength 543 nm / 565 nm [6][8]

Emission Wavelength 590 nm [8]
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Protocol 1: Live-Cell Imaging of Thermogenesis in
Cultured Adipocytes
This protocol is adapted for single-cell imaging of thermogenic responses.

Materials:

Cultured and differentiated adipocytes (e.g., WT-1 brown adipocytes, primary human brown

adipocytes)

BioTracker ERthermAC Temperature-Sensitive Live Cell Dye (e.g., Merck SCT057)

Dimethyl sulfoxide (DMSO)

Dulbecco's Modified Eagle Medium (DMEM), serum-free and phenol red-free

Phosphate-Buffered Saline (PBS)

Thermogenic stimulus (e.g., isoproterenol, forskolin, CL-316,243)

Fluorescence microscope with environmental control (temperature and CO2)

Procedure:

Cell Preparation: Culture and differentiate adipocytes on glass-bottom dishes or coverslips

suitable for microscopy.

ERthermAC Staining Solution: Prepare a 250 nM working solution of ERthermAC in serum-

free, phenol red-free DMEM. First, prepare a 1 mM stock solution in DMSO.

Cell Staining:

Wash the differentiated adipocytes twice with PBS.

Add the 250 nM ERthermAC staining solution to the cells.

Incubate for 20-30 minutes at 37°C and 5% CO2.[9]
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Washing: Wash the cells twice with PBS to remove excess dye.

Imaging:

Add fresh serum-free, phenol red-free DMEM to the cells.

Place the dish on the fluorescence microscope stage and allow the temperature to

equilibrate (e.g., to 37°C).

Acquire baseline fluorescence images (Excitation: ~543-565 nm, Emission: ~590 nm).

Add the thermogenic stimulus to the cells.

Acquire time-lapse images every 5 minutes for up to 1.5-2 hours to monitor the change in

fluorescence intensity.[8]

Protocol 2: Microplate-Based Assay for Thermogenesis
Screening
This protocol is suitable for higher-throughput screening of thermogenic compounds.

Materials:

Cultured and differentiated adipocytes in a black, clear-bottom 96-well plate

BioTracker ERthermAC Temperature-Sensitive Live Cell Dye

DMSO

DMEM, serum-free and phenol red-free

PBS

Test compounds and controls (e.g., isoproterenol, CL-316,243)

Microplate reader with fluorescence detection and temperature control

Procedure:
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Cell Preparation: Differentiate adipocytes in a black, clear-bottom 96-well plate.[8]

ERthermAC Staining Solution: Prepare a 250 nM working solution of ERthermAC in serum-

free, phenol red-free DMEM from a 1 mM stock in DMSO.[10]

Cell Staining:

Wash the cells twice with PBS.[10]

Add 100 µL of the staining solution to each well.[8][10]

Incubate for 30-45 minutes at 37°C.[10]

Washing: Wash each well twice with PBS.[8][10]

Assay:

Add 90 µL of serum-free, phenol red-free DMEM to each well.[8]

Equilibrate the plate at 25°C for 15 minutes.[10]

Measure the basal fluorescence (Excitation: 543 nm, Emission: 590 nm) for 2-3 readings.

[8][10]

Add 10 µL of the test compound or control solution (10x concentrated) to the respective

wells.[8][10]

Measure the fluorescence intensity every 5 minutes for up to 1.5-2 hours.[8]

Data Analysis and Interpretation
The primary data output is the change in fluorescence intensity over time. A decrease in

fluorescence intensity indicates an increase in intracellular temperature.

Quantitative Analysis:

Background Subtraction: Subtract the background fluorescence from a region without cells.
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Normalization: Normalize the fluorescence intensity of each cell or well to its baseline

fluorescence before stimulation (F/F0).

Calculate Relative Change: The relative change in fluorescence intensity can be calculated

and plotted over time. A significant decrease in the relative intensity in stimulated cells

compared to vehicle-treated cells indicates a thermogenic response.[9]
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Caption: Signaling pathway of adrenergic-induced thermogenesis in adipocytes.
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Caption: Experimental workflow for using ERthermAC in cultured adipocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192751?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

